Ethaverine is synthesized in laboratories and is not typically found in nature. It belongs to the broader category of piperazine derivatives, which have been extensively studied for their therapeutic potentials. The compound is often classified under pharmacological agents that target vascular smooth muscle, leading to relaxation and dilation of blood vessels.
The synthesis of Ethaverine involves several chemical reactions that typically utilize piperazine as a starting material. The following steps outline a common synthetic route:
Technical details regarding the synthesis can vary based on the desired purity and yield, with methods such as high-performance liquid chromatography (HPLC) being employed to analyze the product's quality and composition .
Ethaverine has a complex molecular structure that can be represented by its chemical formula, typically denoted as C₁₄H₁₈N₂O₃S. The structural analysis reveals:
Molecular modeling studies indicate that Ethaverine's three-dimensional conformation plays a significant role in its interaction with biological targets.
Ethaverine undergoes various chemical reactions that can be categorized into:
These reactions are essential for understanding the compound's behavior in biological systems and its potential interactions with other drugs .
The mechanism of action of Ethaverine primarily involves:
Studies indicate that Ethaverine's effectiveness as a vasodilator is dose-dependent, with specific concentrations yielding optimal therapeutic effects .
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to characterize these properties .
Ethaverine has several applications in scientific research and clinical practice:
Ethaverine hydrochloride (C₂₄H₃₀ClNO₄) is a semi-synthetic isoquinoline alkaloid derivative with a molecular weight of 431.95 g/mol. The compound features a benzylisoquinoline core structure where all four phenolic hydroxyl groups are substituted with ethoxy moieties (–OCH₂CH₃), distinguishing it from papaverine (which contains methoxy groups) [6] [7]. This ethoxy substitution significantly influences its electronic distribution and lipophilicity, evidenced by a calculated partition coefficient (logP) of 4.8, indicating moderate hydrophobicity [8].
The hydrochloride salt form enhances water solubility (100 mg/mL in H₂O at 25°C) while retaining solubility in organic solvents like DMSO (45 mg/mL) [6] [8]. Crystalline ethaverine HCl melts at 161–163°C and exhibits stability under standard storage conditions (0–4°C short-term; –20°C long-term) [8]. Spectroscopic characterization includes distinctive infrared absorption bands at 1,250 cm⁻¹ (C–O–C stretch) and 1,580 cm⁻¹ (aromatic C=C), with NMR signals confirming the presence of four ethoxy methyl quartets (δ 1.2–1.4 ppm) and aromatic protons (δ 6.5–8.0 ppm) [6].
Table 1: Physicochemical Properties of Ethaverine Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₉NO₄·HCl (C₂₄H₃₀ClNO₄) |
Molecular Weight | 431.95 g/mol |
Melting Point | 161–163°C |
Water Solubility | 100 mg/mL (231.5 mM) |
DMSO Solubility | 45 mg/mL (104.18 mM) |
logP (Predicted) | 4.8 |
Storage Stability | -20°C (long-term) |
While direct crystallographic data for ethaverine-protein complexes remains limited, studies on structurally related isoquinolines provide insights into binding motifs. Ethaverine’s mechanism as a calcium channel blocker involves binding to L-type voltage-gated channels, analogous to verapamil [5]. Crystallographic analyses of verapamil-bound channels reveal that such inhibitors occupy hydrophobic pockets near the channel pore, engaging via π-stacking and ionic interactions [5].
Mutagenesis studies on dihydrofolate reductase (DHFR) highlight how active-site residues (e.g., Gln35/Asn64 in human DHFR) govern ligand binding specificity [1]. Though not directly studied with ethaverine, these principles explain its selectivity: The diethoxybenzyl group likely penetrates hydrophobic subpockets in target proteins, while the protonated isoquinoline nitrogen forms salt bridges with acidic residues (e.g., Asp in calcium channels) [5]. Such binding displaces agonists like dihydropyridines, reducing channel open probability (EC₅₀ ≈ 1 μM) [5].
Ethaverine belongs to a broader class of benzylisoquinoline smooth muscle relaxants. Key structural derivatives include:
Structure-activity relationship (SAR) studies indicate that:
Table 2: Structural Analogs of Ethaverine
Compound | R₁ | R₂ | R₃ | R₄ | Key Pharmacological Difference |
---|---|---|---|---|---|
Ethaverine HCl | -OCH₂CH₃ | -OCH₂CH₃ | -OCH₂CH₃ | -OCH₂CH₃ | Selective L-type Ca²⁺ channel blockade |
Papaverine | -OCH₃ | -OCH₃ | -OCH₃ | -OCH₃ | Non-selective PDE inhibition |
Verapamil | -CN | -OCH₃ | -CH₂ | -N(CH₃)₂ | Higher Ca²⁺ channel affinity (Ki 1–2 μM) |
Recent synthetic efforts focus on halogenated ethaverine derivatives (e.g., chloro-substituted isoquinolines) to enhance target affinity, though none have reached clinical use [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7